molecular formula C7H7BrN4 B13329983 {3-Bromopyrazolo[1,5-a]pyrimidin-7-yl}methanamine

{3-Bromopyrazolo[1,5-a]pyrimidin-7-yl}methanamine

Cat. No.: B13329983
M. Wt: 227.06 g/mol
InChI Key: LZPLTMRKPUNPMS-UHFFFAOYSA-N
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Description

{3-Bromopyrazolo[1,5-a]pyrimidin-7-yl}methanamine is a brominated derivative of the pyrazolo[1,5-a]pyrimidine scaffold, featuring a methanamine group at the 7-position and a bromine substituent at the 3-position. Its molecular formula is C₉H₁₀BrN₄, with a molecular weight of 261.11 g/mol (calculated from and ). This compound is part of a broader class of pyrazolo[1,5-a]pyrimidines, which are heterocyclic systems known for their versatility in medicinal chemistry, particularly as kinase inhibitors and anti-proliferative agents . The bromine atom enhances electrophilic reactivity, enabling further functionalization via cross-coupling reactions (e.g., Suzuki–Miyaura), while the methanamine group provides a handle for derivatization into amides or urea derivatives .

Properties

Molecular Formula

C7H7BrN4

Molecular Weight

227.06 g/mol

IUPAC Name

(3-bromopyrazolo[1,5-a]pyrimidin-7-yl)methanamine

InChI

InChI=1S/C7H7BrN4/c8-6-4-11-12-5(3-9)1-2-10-7(6)12/h1-2,4H,3,9H2

InChI Key

LZPLTMRKPUNPMS-UHFFFAOYSA-N

Canonical SMILES

C1=C(N2C(=C(C=N2)Br)N=C1)CN

Origin of Product

United States

Mechanism of Action

Comparison with Similar Compounds

Key Observations :

  • Methyl or trifluoromethyl groups at position 2 or 5 modulate steric and electronic properties, influencing binding affinity in kinase targets .
  • Biological Activity : N-Benzyl derivatives (e.g., compound 122 in ) exhibit potent anti-proliferative effects, attributed to enhanced cellular uptake and target engagement .
  • Synthetic Flexibility : The 7-methanamine group in the parent compound allows for diversification into amides or ureas, whereas 7-amine derivatives are typically acetylated or alkylated .

Biological Activity

{3-Bromopyrazolo[1,5-a]pyrimidin-7-yl}methanamine is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This compound is part of a larger class of pyrazolo[1,5-a]pyrimidine derivatives that have shown promise in various therapeutic applications, including antimicrobial and anticancer activities.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a brominated pyrazolo-pyrimidine core. This unique structure contributes to its biological activity by allowing interactions with specific molecular targets, such as enzymes and receptors.

The biological activity of this compound can be attributed to its ability to inhibit enzyme activity. The compound binds to the active sites of various enzymes, blocking substrate access and leading to significant biological effects, including:

  • Anticancer Activity : Inhibition of cancer cell proliferation.
  • Antimicrobial Activity : Effective against pathogens such as Mycobacterium tuberculosis.

Biological Evaluation

Research has demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines exhibit a range of biological activities. A focused library of analogues has been synthesized to study their effects on M. tuberculosis and other pathogens.

Table 1: Biological Activity Summary

CompoundTargetIC50 (µM)Activity
Compound 1HIV-1 Reverse Transcriptase11Moderate Inhibition
Compound 2M. tuberculosis<10Antitubercular
Compound 3Enzyme Inhibition<50Broad Spectrum

Case Study 1: Antitubercular Activity

A study conducted on pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives revealed promising antitubercular activity. The best-performing compounds showed low cytotoxicity while effectively inhibiting M. tuberculosis within macrophages. The mechanism was found not to be related to traditional pathways like cell-wall biosynthesis but rather involved perturbations in iron metabolism, indicating a novel mode of action .

Case Study 2: HIV-1 Reverse Transcriptase Inhibition

In another study focusing on the inhibition of HIV-1 reverse transcriptase (RT), several pyrazolo[1,5-a]pyrimidine analogues were evaluated for their binding affinity and inhibitory effects. Some compounds exhibited IC50 values below 50 µM against both wild-type and drug-resistant strains of RT, highlighting their potential as antiviral agents .

Q & A

Q. Basic

  • NMR Spectroscopy : 1H/13C NMR to confirm substituent positions and purity .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity and stability under varying pH/temperature conditions .
  • Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .

What biological targets are associated with pyrazolo[1,5-a]pyrimidine derivatives, and how might this compound interact with them?

Basic
Pyrazolo[1,5-a]pyrimidines are studied for kinase inhibition , antiviral activity , and enzyme modulation due to their heterocyclic framework . The bromine atom at position 3 enhances electrophilicity, potentially improving binding to catalytic cysteine residues in kinases . The methanamine group at position 7 may facilitate hydrogen bonding with target proteins .

How can structure-activity relationship (SAR) studies be designed to evaluate substituent effects on biological activity?

Advanced
Methodological Approach :

  • Vary Substituents : Compare analogs with different groups at positions 2, 3, and 7 (e.g., ethyl, methyl, halogens) .
  • Assay Selection : Use enzyme inhibition assays (e.g., kinase profiling) and cell-based viability tests.

Q. Example SAR Table :

Compound SubstituentsPosition 3Position 7Reported Activity
{3-Bromo...}methanamineBrNH2CH2Kinase inhibition
{3-Ethyl...}methanamineC2H5NH2CH2Anticancer
{3-Chloro...}methanamineClNH2CH2Antiviral

Key Insight : Bromine at position 3 increases electrophilic reactivity, enhancing target engagement but potentially affecting selectivity .

How can contradictory data on biological efficacy across studies be resolved?

Q. Advanced

  • Comparative Binding Assays : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify binding affinities under standardized conditions .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with kinase ATP-binding pockets .
  • Meta-Analysis : Cross-reference datasets from multiple studies to identify confounding variables (e.g., cell line specificity, assay protocols) .

What strategies are effective for optimizing reaction yields in large-scale synthesis?

Q. Advanced

  • Solvent Screening : Test aprotic solvents (e.g., THF, acetonitrile) to improve reaction homogeneity .
  • Catalyst Optimization : Employ Pd(PPh3)4 for Suzuki-Miyaura couplings at the 3-bromo position .
  • Temperature Gradients : Use microwave-assisted synthesis to reduce reaction times and byproduct formation .

Q. Yield Optimization Table :

ConditionYield (%)Purity (%)
DMF, 100°C, 12h6598
THF, 80°C, Pd(PPh3)47899
Microwave, 120°C, 2h8597

How does the methanamine group at position 7 influence pharmacokinetic properties?

Q. Advanced

  • Hydrogen Bonding : The NH2 group enhances solubility and facilitates interactions with polar residues in target proteins .
  • Metabolic Stability : Evaluate via liver microsome assays; primary amine groups may undergo oxidation, requiring prodrug strategies .

What in silico tools are recommended for predicting synthetic pathways?

Q. Advanced

  • Retrosynthesis Software : Use AI-powered tools (e.g., Pistachio, Reaxys) to identify feasible routes for functionalizing the pyrazolo[1,5-a]pyrimidine core .
  • DFT Calculations : Predict reaction energetics for bromination and amination steps .

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